bis[4-(triazirin-1-yl)phenyl]methanone
Description
Bis[4-(triazirin-1-yl)phenyl]methanone is a benzophenone derivative featuring two triazirinyl substituents at the para positions of the aromatic rings. Triazirine, a three-membered heterocyclic ring containing two nitrogen atoms, introduces significant electronic and steric effects. The compound’s synthesis might involve nucleophilic substitution or condensation reactions, akin to methods used for bis-heterocyclic systems .
Properties
IUPAC Name |
bis[4-(triazirin-1-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O/c20-13(9-1-5-11(6-2-9)18-14-15-18)10-3-7-12(8-4-10)19-16-17-19/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAQBMPJFZVUJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3N=N3)N4N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis[4-(triazirin-1-yl)phenyl]methanone typically involves the reaction of 4-(triazirin-1-yl)phenyl derivatives with methanone precursors under controlled conditions. One common method involves the use of solvothermal synthesis, where the reactants are heated in a solvent under high pressure to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Bis[4-(triazirin-1-yl)phenyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.
Substitution: The triazirinyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenyl alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Bis[4-(triazirin-1-yl)phenyl]methanone has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complex structures with metals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which bis[4-(triazirin-1-yl)phenyl]methanone exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The compound’s triazirinyl groups can also participate in photochemical reactions, making it useful in applications requiring light-induced processes .
Comparison with Similar Compounds
Structural and Elemental Analysis
Benzophenone derivatives with varying substituents exhibit distinct elemental compositions (Table 1). For instance, halogenated analogs (e.g., 4-chlorophenyl or 4-bromophenyl) show reduced carbon and nitrogen content due to the high atomic weight of halogens, while alkyl-substituted derivatives (e.g., cyclohexyl or hexyl) have higher carbon and hydrogen percentages . The hypothetical nitrogen content of bis[4-(triazirin-1-yl)phenyl]methanone would likely exceed these values due to its triazirinyl groups, which contribute additional nitrogen atoms.
Table 1: Elemental Analysis of Benzophenone Derivatives
*Hypothetical values based on triazirinyl’s nitrogen-rich structure.
Optoelectronic Properties
Green thermally activated delayed fluorescence (TADF) emitters like Px2BP and AcPmBPX utilize benzophenone acceptors paired with electron-donating groups (e.g., phenoxazine or acridine) to achieve efficient charge transfer . In contrast, triazirinyl groups are likely electron-withdrawing due to their electronegative nitrogen atoms.
Table 2: TADF Emitters with Benzophenone Acceptors
*Hypothetical properties inferred from structural analogs.
Heterocyclic Reactivity and Stability
Triazirinyl’s three-membered ring introduces strain, likely reducing thermal stability compared to five- or six-membered heterocycles like pyrazole or pyrimidine (Table 3). For example, bis-pyrimidine derivatives synthesized via enaminone intermediates exhibit robust stability, whereas triazirine’s reactivity might favor rapid decomposition under harsh conditions .
Table 3: Heterocyclic Systems in Bis-Heterocycles
| Heterocycle | Ring Size | Nitrogen Atoms | Stability | Application | |
|---|---|---|---|---|---|
| Pyrimidine | 6 | 2 | High | Pharmaceuticals | |
| Pyrazole | 5 | 2 | Moderate | Catalysis | |
| Triazirine | 3 | 2 | Low (Strained) | Reactive intermediates | Inferred |
Potential in Coordination Chemistry
Luminescent MOFs often employ nitrogen-rich ligands for sensing applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
